molecular formula C7H6N2S2 B6486958 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione CAS No. 56844-34-9

2-methylthieno[2,3-d]pyrimidine-4(3H)-thione

Cat. No.: B6486958
CAS No.: 56844-34-9
M. Wt: 182.3 g/mol
InChI Key: PLYMNKYLJFBOQJ-UHFFFAOYSA-N
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Description

2-methylthieno[2,3-d]pyrimidine-4(3H)-thione is a chemical scaffold of high interest in pharmaceutical research and drug discovery. Compounds based on the thieno[2,3-d]pyrimidine structure have demonstrated significant potential in various biological activities. Specifically, close analogs of this core structure have been identified as excellent antifungal agents, showing potent activity against strains such as Candida albicans , Aspergillus niger , and Penicillium chrysogenum , with efficacy comparable to the drug ketoconazole . Research suggests that the mechanism of action for these antifungal properties may involve binding to the active site of the dihydrofolate reductase (DHFR) enzyme, a critical target for antimicrobial and anticancer agents . Furthermore, thieno[2,3-d]pyrimidine derivatives have shown promising in vitro anticancer activity against a range of human tumor cell lines, including non-small cell lung cancer (NSCLC) and prostate cancer cells . Some derivatives have been found to be potent inhibitors of DHFR, in some cases exceeding the potency of methotrexate, a standard chemotherapeutic agent . The lipophilic nature of the thieno[2,3-d]pyrimidine core may contribute to its ability to selectively target tumor cells and facilitate passive cellular diffusion . This product is intended for research purposes to further explore these mechanisms and applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYMNKYLJFBOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 2 Methylthieno 2,3 D Pyrimidine 4 3h Thione

Electrophilic Substitutions on the Thienopyrimidine Core

The electron-rich thiophene (B33073) ring fused to the pyrimidine (B1678525) system is susceptible to electrophilic attack. However, the reaction's direction and outcome are heavily influenced by the substituents present on both the thiophene and pyrimidine rings. A notable electrophilic substitution reaction is nitration.

Research on related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one/thione derivatives using a nitrating mixture (HNO₃/H₂SO₄) has shown that the reaction can proceed in different directions depending on the substitution at the N-3 position of the pyrimidine ring. journalcsij.com When the N-3 position is unsubstituted, as in the parent 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione, electrophilic ipso-substitution of a methyl group at the C-5 position by a nitro group is observed. journalcsij.comscienceweb.uz This reaction provides a pathway to introduce a nitro group onto the thiophene ring, which can be a precursor for other functional groups.

Conversely, if a substituent is present at the N-3 position, the reaction course changes. Instead of ipso-substitution, oxidation of the methyl group at C-5 to a carboxylic acid group occurs. journalcsij.comscienceweb.uzjournalcsij.com This demonstrates the profound electronic influence of the N-3 substituent on the reactivity of the fused thiophene ring.

Table 1: Electrophilic Nitration of Thieno[2,3-d]pyrimidine (B153573) Derivatives

Starting Material N-3 Substituent Reagent Position of Reaction Product Reference
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one/thione -H HNO₃/H₂SO₄ C-5 5-Nitro-6-methyl derivative (ipso-substitution) scienceweb.uz, journalcsij.com

Nucleophilic Additions and Substitutions

The pyrimidine ring of the thieno[2,3-d]pyrimidine system contains electrophilic centers that are susceptible to nucleophilic attack. The C4-position, bearing the thione group, is a key site for such reactions.

The thione group can be converted to its corresponding oxo analogue (a carbonyl group) or can be replaced by other nucleophiles. For instance, the transformation of a thieno[2,3-d]pyrimidin-4(3H)-one to the corresponding thione is achieved by treatment with phosphorus pentasulfide (P₄S₁₀) in a solvent like dry pyridine (B92270). nih.gov This reaction involves a nucleophilic attack on the carbonyl carbon followed by rearrangement.

Furthermore, the C4 position can be activated for nucleophilic substitution. For example, conversion of the corresponding 4-oxo derivative to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) creates an excellent leaving group. ekb.eg This chloro-substituted intermediate readily reacts with various nucleophiles, such as amines, to yield 4-amino-thieno[2,3-d]pyrimidine derivatives. scielo.br This two-step process allows for the introduction of a wide array of substituents at the C4 position. Similarly, S-glycosides can be synthesized from thieno[2,3-d]pyrimidine-2,4-dithiones, demonstrating nucleophilic attack at the sulfur atom. nih.gov

Alkylation Reactions at Specific Positions (e.g., nitrogen or sulfur atoms)

Alkylation is a fundamental derivatization strategy for the this compound scaffold. The molecule possesses multiple nucleophilic centers, primarily the N-3 nitrogen atom and the exocyclic S-4 sulfur atom, leading to potential regioselectivity issues. The ambident nature of the thienopyrimidine anion allows for either N-alkylation or S-alkylation, with the outcome often dictated by the reaction conditions and the nature of the alkylating agent. researchgate.netuzhnu.edu.ua

Studies on analogous 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones have shown that the thioxo derivatives selectively react at the exocyclic sulfur atom. uzhnu.edu.ua This S-alkylation is favored in various solvents and leads to the formation of 4-(alkylthio)thieno[2,3-d]pyrimidine derivatives. This high regioselectivity is a valuable synthetic tool.

Common alkylating agents used in these reactions include methyl iodide, ethyl iodide, n-propyl iodide, n-butyl iodide, allyl bromide, and benzyl (B1604629) chloride, often in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. journalcsij.comresearchgate.net

Table 2: Regioselectivity in Alkylation of Thieno[2,3-d]pyrimidine-4-thiones

Substrate Nucleophilic Center Alkylating Agent Product Type Reference
2-thioxo-thieno[2,3-d]pyrimidin-4-one anion Exocyclic Sulfur (S-4) Allyl chlorides S-alkylated derivative uzhnu.edu.ua
5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-thione N-3 or S-4 Methyl iodide, Benzyl chloride N- and/or S-alkylated derivatives journalcsij.com

Cyclization Reactions for Fused Heterocyclic Systems

The thieno[2,3-d]pyrimidine core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the functional groups attached to the core scaffold. For example, a 2-amino-3-carboxamide or 2-amino-3-carbonitrile thiophene derivative, which are common precursors to the thieno[2,3-d]pyrimidine system, can undergo cyclization with various reagents to form the pyrimidine ring. nih.gov

One common method involves reacting a 2-aminothiophene-3-carboxamide (B79593) with carbon disulfide (CS₂) to introduce the C2-thione, or with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the corresponding dione. ekb.egnih.gov Further reactions can lead to fused systems. For instance, diazotization of a 2-amino group followed by intramolecular cyclization can lead to the formation of thieno[2,3-d] journalcsij.comscienceweb.uzjournalcsij.comtriazine derivatives. ekb.eg

The Dimroth rearrangement is another significant transformation where the pyrimidine ring opens and re-closes, leading to rearranged thieno[2,3-d]pyrimidine products. This reaction is particularly useful in synthesizing N-substituted thienopyrimidines. scielo.br

Functional Group Interconversions on Substituents

Once the core this compound is assembled, the substituents can be chemically modified to create further analogues. The methyl group at the C-2 position and any substituents on the thiophene ring are common sites for such interconversions.

As mentioned in the section on electrophilic substitutions, a methyl group on the thiophene ring (e.g., at C-5) can be oxidized to a carboxylic acid group under nitrating conditions, particularly when the N-3 position is substituted. journalcsij.comscienceweb.uz This carboxylic acid can then undergo a wide range of subsequent reactions, such as esterification or amidation, to introduce further diversity. nuph.edu.ua This highlights how reaction conditions can be tuned to achieve functional group interconversion instead of substitution on the ring itself. The introduction of a nitro group via ipso-substitution also provides a handle for further chemistry, as the nitro group can be reduced to an amine, which can then be derivatized.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione, both ¹H NMR and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of thieno[2,3-d]pyrimidine (B153573) derivatives typically shows distinct signals corresponding to the protons in different chemical environments. In the case of the 2-methyl derivative, a characteristic singlet for the methyl (CH₃) protons would be expected. The protons on the thiophene (B33073) and pyrimidine (B1678525) rings will also exhibit specific chemical shifts and coupling patterns, although the exact values can be influenced by the solvent used. For similar thieno[2,3-d]pyrimidine structures, aromatic protons typically appear in the downfield region of the spectrum. scielo.brnih.govcu.edu.eg The NH proton of the thione tautomer is expected to show a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would be expected to show signals for the methyl carbon, the carbons of the thiophene and pyrimidine rings, and notably, a signal at a significantly downfield chemical shift corresponding to the C=S (thione) carbon. nih.gov The chemical shifts of the carbons in the heterocyclic rings are indicative of their electronic environment. scielo.brnih.gov

Expected NMR Data for this compound:

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
CH₃~2.20SingletMethyl protons
Thiophene-HVariesDoubletAromatic proton
Thiophene-HVariesDoubletAromatic proton
NHVariesBroad SingletPyrimidine proton
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
CH₃~12-15Methyl carbon
Ring Carbons~117-150Thiophene and Pyrimidine carbons
C=O (keto form)~157Carbonyl carbon
C=S (thione form)~173Thiocarbonyl carbon

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ would indicate the presence of the N-H group in the pyrimidine ring. nih.gov

C-H stretching: Absorption bands around 3000 cm⁻¹ would correspond to the aromatic C-H bonds of the thiophene ring and the aliphatic C-H bonds of the methyl group. scielo.br

C=C and C=N stretching: Strong absorptions in the 1550-1610 cm⁻¹ region are characteristic of the C=C and C=N bonds within the fused heterocyclic ring system. nih.gov

C=S stretching: The presence of the thione group is typically confirmed by a medium to strong absorption band in the range of 1150-1250 cm⁻¹. nih.govcu.edu.eg The position of this band can help distinguish it from the C=O group of the alternative keto tautomer, which would appear at a higher frequency (around 1660-1680 cm⁻¹). nih.gov

Expected IR Data for this compound:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3100 - 3400
Aromatic C-H Stretch~3050
Aliphatic C-H Stretch~2980
C=C / C=N Stretch1550 - 1610
C=S Stretch1150 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of thieno[2,3-d]pyrimidine derivatives often involves the cleavage of the heterocyclic rings. researchgate.netresearchgate.net Characteristic fragment ions can be formed by the loss of small molecules or radicals such as HCN, CS, or methyl radicals from the parent molecule. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. nih.gov

Expected Mass Spectrometry Data:

Ion Expected m/z Description
[M]⁺182Molecular Ion
[M-CH₃]⁺167Loss of a methyl radical
[M-CS]⁺138Loss of carbon monosulfide
[M-HCN]⁺155Loss of hydrogen cyanide

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula. For this compound (C₇H₆N₂S₂), the calculated elemental composition would be:

Carbon (C): 46.13%

Hydrogen (H): 3.32%

Nitrogen (N): 15.37%

Sulfur (S): 35.18%

A close correlation between the experimental and calculated values provides strong evidence for the compound's empirical formula. cu.edu.egresearchgate.net

Calculated Elemental Composition for C₇H₆N₂S₂:

Element Percentage (%)
Carbon46.13
Hydrogen3.32
Nitrogen15.37
Sulfur35.18

Purity Assessment Techniques (e.g., Thin Layer Chromatography)

The purity of a synthesized compound is crucial for its subsequent use. Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for assessing the purity of a sample and for monitoring the progress of a chemical reaction. scielo.br In TLC, the compound is spotted on a silica gel plate and developed with a suitable solvent system. A pure compound will typically appear as a single spot on the developed chromatogram. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. By comparing the TLC of the synthesized product with that of the starting materials, the presence of any impurities can be detected.

Computational Insights into this compound: A Molecular Modeling Perspective

The thieno[2,3-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry due to its structural similarity to purine (B94841) bases, making it a versatile core for designing various therapeutic agents. nih.govresearchgate.net The introduction of a methyl group at the 2-position and a thione group at the 4-position, yielding this compound, modulates its electronic and steric properties, influencing its interaction with biological targets. Computational chemistry and molecular modeling studies provide invaluable tools to understand these interactions at a molecular level, guiding the rational design of new, more effective therapeutic agents.

Biological Activities and Mechanistic Investigations of Thienopyrimidine Derivatives

Antineoplastic and Antiproliferative Activities

Thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. mdpi.comnih.gov Studies have explored numerous substitutions on the core structure, revealing that modifications at the 2, 3, 4, and 6-positions can profoundly influence their anticancer potency. For instance, certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have shown potent anti-proliferative effects against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.gov Similarly, derivatives bearing sulfonamide moieties have been investigated for their anti-breast cancer activity. alliedacademies.org However, specific antiproliferative data for 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione remains uncharacterized in these studies.

Inhibition of Kinase Enzymes and Associated Pathways

The primary mechanism behind the anticancer activity of many thieno[2,3-d]pyrimidine compounds is the inhibition of protein kinases. researchgate.netnih.gov This scaffold serves as a versatile template for designing inhibitors that target the ATP-binding site of various kinases involved in tumor growth, proliferation, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The thieno[2,3-d]pyrimidine nucleus is a well-established pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in many cancers. nih.govresearchgate.net Research has led to the development of potent EGFR inhibitors by modifying this scaffold. nih.govbohrium.com These studies typically involve introducing various aryl amino groups at the C4-position to mimic the binding of approved EGFR inhibitors like erlotinib and gefitinib. While these derivatives show promise in inhibiting both wild-type and mutant forms of EGFR, specific inhibitory data for this compound against EGFR is not available in the reviewed literature.

ATR Kinase Inhibition

Ataxia telangiectasia and Rad3-related (ATR) kinase is a crucial component of the DNA damage response pathway. While there is research into thieno[3,2-d]pyrimidine derivatives (an isomer of the scaffold ) as potential ATR kinase inhibitors, this information is not directly applicable. researchgate.net There is no specific data found concerning the ATR kinase inhibitory activity of this compound.

FLT3 Kinase Inhibition

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.govnih.gov The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent FLT3 inhibitors. kribb.re.kr Structural modifications, particularly at the C6 position, have yielded compounds with strong anti-leukemic activity. nih.gov However, these studies have not specifically reported on the FLT3 inhibitory potential of this compound.

Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and c-Met Interactions

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by the VEGFR signaling pathway. Thieno[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of VEGFR-2. nih.govdntb.gov.uabenthamscience.com Furthermore, this scaffold has been employed to create dual inhibitors targeting both VEGFR-2 and other key receptor tyrosine kinases like c-Met nih.gov and Fibroblast Growth Factor Receptors (FGFRs). researchgate.net These multi-targeted approaches are a promising strategy in cancer therapy. Despite the broad investigation into this chemical class for anti-angiogenic properties, specific data on the interaction of this compound with VEGFR, FGFR, or c-Met has not been identified.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides and is a well-established target for cancer therapy. acs.orgmdpi.com Inhibition of DHFR disrupts DNA synthesis, leading to the death of cancer cells. mdpi.com Several thieno[2,3-d]pyrimidine derivatives have been investigated as DHFR inhibitors.

In one study, a series of new thienopyrimidine derivatives were synthesized and evaluated for their antitumor activity. nih.gov Among these, compounds 7d and 10e demonstrated the most potent inhibitory activity against DHFR, with IC50 values of 0.462 µM and 0.541 µM, respectively. nih.gov Another study focused on designing thieno[2,3-d]pyrimidine-4-one derivatives as nonclassical lipophilic DHFR inhibitors. acs.org Compound 20 from this series exhibited more potent DHFR inhibition (IC50 = 0.20 μM) than the standard drug Methotrexate (IC50 = 0.22 μM). acs.org

Table 1: DHFR Inhibitory Activity of Selected Thienopyrimidine Derivatives
CompoundDHFR IC50 (µM)Reference
7d0.462 nih.gov
10e0.541 nih.gov
200.20 acs.org
Methotrexate (Reference)0.117 - 0.22 acs.orgnih.gov
PI3Kα Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. nih.govacs.org The thienopyrimidine scaffold has been identified as a promising core for the development of potent PI3K inhibitors. nih.gov

A novel series of thienopyrimidine derivatives was rationally designed and discovered to be highly potent and selective PI3K inhibitors. nih.govacs.org These compounds demonstrated nanomolar inhibitory potency against PI3Kα with over 100-fold selectivity against the related mTOR kinase. nih.govacs.org Specifically, compounds 6g and 6k were identified as promising leads with acceptable profiles in cell-based proliferation assays. nih.govacs.org Another study designed and synthesized three series of novel thienopyrimidine derivatives, with compound 9a showing PI3Kα kinase inhibitory activity with an IC50 value of 9.47 ± 0.63 µM. nih.gov Further research has led to the development of thienopyrimidine derivatives as potent and selective PI3Kδ inhibitors for treating B-cell malignancies. acs.org

Table 2: PI3Kα Inhibitory Activity of Selected Thienopyrimidine Derivatives
CompoundPI3Kα IC50 (µM)Reference
6gSubnanomolar potency nih.govacs.org
6kSubnanomolar potency nih.govacs.org
9a9.47 ± 0.63 nih.gov

Induction of Apoptosis and Autophagy

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. nih.govnih.gov Thienopyrimidine derivatives have been shown to trigger this process in various cancer cell lines.

For instance, compound 6j was found to induce apoptosis in HCT116 (colon), OV2008 (ovarian), and A2780 (ovarian) cancer cells. nih.govbohrium.com In another study, a novel thieno[2,3-d]pyrimidine derivative, 5f , was shown to induce cellular apoptosis in the MCF-7 breast cancer cell line. nih.gov Similarly, compound 9c was reported to cause an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis, in the MDA-MB-468 breast cancer cell line. nih.gov Research has also explored the potential of thienopyrimidine derivatives to activate autophagic cell death in cancer cells, highlighting the chloro-acetohydrazide derivative 5 as having potent cytotoxic effects. nih.gov

Effects on Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation due to a loss of cell cycle regulation. Therefore, compounds that can halt the cell cycle are valuable as potential anticancer agents. nih.govnih.gov

Several thienopyrimidine derivatives have been demonstrated to interfere with cell cycle progression in cancer cells.

Compound 5f was found to cause cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov

In HCT-116 colon cancer cells, compound 6e induced cell cycle arrest in the G0-G1 phase, whereas compound 10e arrested the cell cycle at both the G0-G1 and S phases. nih.gov

Compound 9c was shown to induce cell cycle arrest at the G2/M phase in the MDA-MB-468 breast cancer cell line. nih.gov

A nonclassical lipophilic DHFR inhibitor, compound 20 , induced cell-cycle arrest in SNB-75 central nervous system cancer cells at the G2/M phase. acs.org

A potent PI3Kδ inhibitor, compound 6 , was also reported to cause cell cycle arrest in Pfeiffer and SU-DHL-6 lymphoma cells. acs.org

Table 3: Effects of Thienopyrimidine Derivatives on Cell Cycle Progression
CompoundCell LineEffect on Cell CycleReference
5fMCF-7 (Breast Cancer)Arrest at G2/M phase nih.gov
6eHCT-116 (Colon Cancer)Arrest at G0-G1 phase nih.gov
10eHCT-116 (Colon Cancer)Arrest at G0-G1 and S phases nih.gov
9cMDA-MB-468 (Breast Cancer)Arrest at G2/M phase nih.gov
20SNB-75 (CNS Cancer)Arrest at G2/M phase acs.org
6Pfeiffer, SU-DHL-6 (Lymphoma)Cell cycle arrest acs.org

Antimicrobial Activities (Antibacterial, Antifungal, Antiparasitic, Antiviral)

The thienopyrimidine scaffold is a versatile structure that has been incorporated into a wide variety of compounds demonstrating broad-spectrum anti-infective properties. nih.gov Derivatives have been synthesized and evaluated for their antibacterial, antifungal, antiparasitic, and antiviral activities. nih.govresearchgate.net

Inhibition of Bacterial Protein Glycosylation D (PglD)

A specific molecular target for the antibacterial activity of thienopyrimidines has been identified in Campylobacter jejuni, a Gram-negative bacterium that can cause severe diarrhea. nih.gov A series of thieno[2,3-d]pyrimidine derivatives were discovered to be inhibitors of the amino-sugar acetyltransferase enzyme PglD, which is essential for the biosynthesis of a key component of the bacterial cell surface. nih.gov Structure-activity relationship studies revealed that replacing a methyl group with a bulkier phenyl substituent doubled the affinity for PglD. nih.gov Further modifications, such as para-phenyl substitutions or the introduction of other bulky groups, led to potent PglD inhibition with submicromolar IC50 values. nih.gov

Table 4: PglD Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
CompoundModificationPglD InhibitionReference
67aMethyl groupBaseline activity nih.gov
67bPhenyl substituent2x affinity vs. 67a nih.gov
67c-67fPara-phenyl or di-substitutionStrong inhibition (submicromolar IC50s) nih.gov
67gPyridin-2-yl substituentIncreased activity nih.gov
67hBenzo[d] nih.govnih.govdioxol-5-yl substituentIncreased activity nih.gov
67iPyridin-3-yl substituentStrong inhibition nih.gov

Broad-Spectrum Activity against Bacterial and Fungal Strains

Thienopyrimidine derivatives have shown efficacy against a range of microbial pathogens. nih.govtandfonline.com Several thieno[2,3-d]pyrimidinediones displayed potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–16 mg/L. nih.gov

In the realm of antifungal activity, various 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized and evaluated against the fungus Piricularia oryzae. nih.gov Another study screened newly synthesized thienopyrimidine derivatives against several pathogenic bacterial and fungal strains. tandfonline.com Compound 8 from this series displayed higher activity against the fungi Candida albicans, Trichophyton rubrum, and Aspergillus flavus compared to other tested compounds, with inhibition zones of 17, 18, and 18 mm, respectively. tandfonline.com

Table 5: Antimicrobial Activity of Selected Thienopyrimidine Derivatives
Compound Class/No.MicroorganismActivityReference
Thieno[2,3-d]pyrimidinedionesMRSA, VISA, VRSA, VREMIC: 2–16 mg/L nih.gov
4-Alkyl/Arylaminothieno[2,3-d]pyrimidinesPiricularia oryzaeAntifungal activity observed nih.gov
Compound 8Candida albicansInhibition zone: 17 mm tandfonline.com
Trichophyton rubrumInhibition zone: 18 mm tandfonline.com
Aspergillus flavusInhibition zone: 18 mm tandfonline.com

Anti-inflammatory Properties

Thieno[2,3-d]pyrimidine derivatives have been extensively investigated for their anti-inflammatory potential, with many compounds demonstrating significant activity in various preclinical models. nih.govnih.gov The mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as pro-inflammatory cytokines. nih.govnih.gov

Research has shown that certain tetrahydrobenzothienopyrimidine derivatives are potent dual inhibitors of COX-2 and 15-LOX. nih.gov For instance, in one study, the monomeric compound 5k exhibited high COX-2 inhibitory activity with an IC50 value of 0.068 µM and a selectivity index of 160.441, while compound 5i was a potent 15-LOX inhibitor with an IC50 of 1.97 µM. nih.gov The anti-inflammatory effects are not limited to enzymatic inhibition; these compounds also suppress the production of inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-activated RAW 264.7 macrophages. nih.gov

In vivo studies, such as the carrageenan-induced paw edema test in rats, have further confirmed the anti-inflammatory efficacy of thieno[2,3-d]pyrimidine derivatives. nih.gov A series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidines demonstrated a significant reduction in paw edema, comparable to the standard drug diclofenac sodium. nih.gov The mechanism for this in vivo activity was linked to a significant decrease in the serum concentration of prostaglandin E2 (PGE2). nih.gov Notably, some of these derivatives are being developed as safer anti-inflammatory agents, lacking the acidic carboxylic acid moiety common to many non-steroidal anti-inflammatory drugs (NSAIDs), which is often associated with gastrointestinal side effects. nih.gov

The anti-inflammatory activity of these compounds is influenced by the nature of the substituents on the thienopyrimidine core. For example, derivatives bearing a large substituent like a 3,4-dichlorophenyl group (6c ) or a 4-bromophenyl group (6d ) showed higher COX-2 inhibitory activity than those with smaller substituents like a 4-fluorophenyl group (6e ). nih.gov Similarly, electron-withdrawing groups, such as a 4-nitrophenyl group (6f ), led to greater COX-2 inhibition compared to electron-donating groups like a 4-methoxyphenyl group (6g ). nih.gov

CompoundTargetActivity (IC50)Reference
Tetrahydrobenzothienopyrimidine derivative 5kCOX-20.068 µM nih.gov
Tetrahydrobenzothienopyrimidine derivative 5i15-LOX1.97 µM nih.gov
Thienopyrimidine derivative 6c (3,4-dichlorophenyl)COX-20.07 µM nih.gov
Thienopyrimidine derivative 6d (4-bromophenyl)COX-20.10 µM nih.gov
Thienopyrimidine derivative 6f (4-nitrophenyl)COX-20.53 µM nih.gov
Thienopyrimidine derivative 6g (4-methoxyphenyl)COX-22.98 µM nih.gov
Thienopyrimidine derivative 6b (3-chlorophenyl)IL-6 Inhibition3.21 µM nih.gov
Thienopyrimidine derivative 6e (4-fluorophenyl)IL-6 Inhibition3.36 µM nih.gov

Antioxidant Effects

The intertwined nature of inflammation and oxidative stress has prompted the evaluation of thienopyrimidine derivatives for their antioxidant properties. nih.gov Many of these compounds have demonstrated potent free radical scavenging activity, which is a crucial mechanism for mitigating oxidative damage implicated in numerous diseases. ekb.egjuniperpublishers.com

The antioxidant capacity of thienopyrimidine derivatives is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ekb.egmedcraveonline.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. medcraveonline.com Several studies have reported that newly synthesized thienopyrimidine derivatives exhibit significant antioxidant activity, with some compounds showing even greater efficacy than standard antioxidants like ascorbic acid. ekb.eg

Compound SeriesAssayKey FindingReference
Cycloheptathiophene/thienopyrimidine derivativesDPPH radical scavengingSix out of fifteen synthesized compounds showed more significant antioxidant activity than the reference standard, Ascorbic acid. ekb.eg
S-substituted tetrahydrobenzothienopyrimidinesOxygen Radical Absorbance Capacity (ORAC)Compounds 4b, 6b, and 8b exhibited significant antioxidant activity. nih.gov
Tetrahydrobenzothienopyrimidines and tetrahydrobenzothienotriazinesReactive Oxygen Species (ROS) InhibitionCompounds 4d, 10b, and 10c showed potent antioxidant activity. nih.gov
Thienopyrimidine monomers/heterodimerIn vitro antioxidant assaysSynthesized compounds were designed to have potent antioxidant activity alongside COX-2/15-LOX inhibition. nih.gov

Central Nervous System (CNS) Protective Activities

The therapeutic potential of thieno[2,3-d]pyrimidine derivatives extends to the central nervous system, with a growing body of evidence supporting their neuroprotective effects. nih.gov These compounds are being investigated as potential treatments for neurodegenerative diseases, which are often characterized by oxidative stress, inflammation, and protein aggregation. frontiersin.org

A notable study demonstrated the neuroprotective effects of novel thieno[2,3-d]pyrimidine-alkyne Mannich base and oxadiazole hybrids against hydrogen peroxide (H₂O₂)-induced cell death in PC12 cells, a common in vitro model for neurotoxicity. nih.gov In this study, compounds 9a and 10d displayed good neuroprotection with EC50 values of 10.6 and 11.88 µg/mL, respectively. nih.gov This was the first report to demonstrate the potential of thieno[2,3-d]pyrimidine derivatives as promising neuroprotective agents against H₂O₂-induced neurotoxicity. nih.gov

Furthermore, thienopyrimidine derivatives have been designed as multifunctional agents for Alzheimer's disease. nih.govnih.gov These compounds are often developed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, and to prevent the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov For example, compound 6b , which combines a phenylpiperazine moiety with a thienopyrimidone scaffold, was identified as a potent dual inhibitor of AChE and BuChE, and it also exhibited stronger Aβ aggregation inhibitory action than the standard drug donepezil. nih.gov The significant antioxidant activity of these compounds further contributes to their neuroprotective profile. nih.govnih.gov

CompoundModelActivityReference
Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole derivative 9aH₂O₂-induced cell death in PC12 cellsEC50 = 10.6 µg/mL nih.gov
Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole derivative 10dH₂O₂-induced cell death in PC12 cellsEC50 = 11.88 µg/mL nih.gov
S-substituted tetrahydrobenzothienopyrimidine 6bIn vitro Alzheimer's disease modelsPotent dual AChE (IC50 = 0.07 µM) and BuChE (IC50 = 0.059 µM) inhibitor; significant Aβ aggregation inhibition and antioxidant activity. nih.gov
Tetrahydrobenzothienopyrimidine 10bIn vitro Alzheimer's disease modelsPotent AChE (IC50 = 0.124 nM) and BuChE (IC50 = 0.379 nM) inhibitor; significant Aβ accumulation inhibition and antioxidant activity. nih.gov

Photosensitizing Efficacy (e.g., for Photodynamic Therapy)

Recent research has highlighted the potential of thienopyrimidine derivatives as photosensitizers for applications such as photodynamic therapy (PDT), a treatment modality that uses a photosensitizing agent, light, and oxygen to kill cancer cells. A significant development in this area involves the thionation of thieno[3,4-d]pyrimidin-4(1H)-one to produce thieno[3,4-d]pyrimidin-4(3H)-thione , a structural isomer of the [2,3-d] series. rsc.orgnih.gov

This thionated derivative, which is non-fluorescent, absorbs near-visible light with approximately 60% higher efficiency than its non-thionated counterpart. rsc.orgnih.gov Upon light absorption, it efficiently populates a long-lived and reactive triplet state, which in turn generates singlet oxygen with a quantum yield of about 80%, regardless of the solvent. rsc.orgnih.gov Singlet oxygen is a highly reactive species that is cytotoxic to cancer cells.

Importantly, thieno[3,4-d]pyrimidin-4(3H)-thione has demonstrated high photodynamic efficacy against monolayer melanoma and cervical cancer cells under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. rsc.orgnih.gov The ability to function effectively in hypoxic environments is a significant advantage, as many solid tumors have regions of low oxygen that can render traditional PDT less effective. These findings underscore the excellent potential of thionated thienopyrimidine derivatives as heavy-atom-free photosensitizers for PDT. rsc.orgnih.gov

CompoundKey PropertyFindingReference
Thieno[3,4-d]pyrimidin-4(3H)-thioneSinglet Oxygen Quantum Yield~80% rsc.orgnih.gov
Thieno[3,4-d]pyrimidin-4(3H)-thionePhotodynamic EfficacyEffective against melanoma and cervical cancer cells under both normoxic and hypoxic conditions. rsc.orgnih.gov
Thieno[3,4-d]pyrimidin-4(3H)-thioneMechanismEfficiently populates a long-lived and reactive triplet state upon light absorption. rsc.orgnih.gov

Structure Activity Relationship Sar Studies of 2 Methylthieno 2,3 D Pyrimidine 4 3h Thione Derivatives

Impact of Substituent Modifications on Biological Potency

The biological potency of thieno[2,3-d]pyrimidine (B153573) derivatives is highly sensitive to the nature and position of substituents on both the thiophene (B33073) and pyrimidine (B1678525) rings. Studies have shown that modifications at positions 2, 3, 4, and 6 can dramatically influence their therapeutic efficacy, particularly their anticancer and enzyme inhibitory activities.

Modifications at the C2 and C6 positions of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold have been explored for their effects on Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. nih.gov The introduction of a 1H-pyrrolo[2,3-b]pyridin-4-yl group at the C6 position was found to be particularly beneficial for activity. nih.gov Further SAR studies on the N3-position revealed that benzyl (B1604629) groups, especially those with meta-substituents like methoxy, significantly enhance inhibitory potency against ROCK I and ROCK II. nih.gov

In another study focusing on anti-proliferative activity against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized. nih.gov The results indicated that the nature of the substituent at the C2 position plays a crucial role. For instance, compound 15 (from the cited study), with a 4-fluorophenyl group at C2 and a 4-hydroxybenzyl group at N3, showed the most potent anti-proliferative effect against A549 cells with an IC50 value of 0.94 μM. nih.gov This was significantly more potent than the positive control, camptothecin. nih.gov

The electronic properties of substituents also play a key role. In a series of 4-anilino-thieno[2,3-d]pyrimidines, it was observed that the presence of an electron-withdrawing group, such as a chlorine atom at the meta-position of the aniline ring, resulted in stronger cytotoxic activity against the MDA-MB-231 breast cancer cell line (IC50 = 21.6 μM). scielo.br This suggests that modulating the electron density at the C4 position can significantly impact biological outcomes.

Compound IDCore StructureR2 SubstituentR3 SubstituentR6 SubstituentTarget/Cell LineActivity (IC50)Reference
8k Thieno[2,3-d]pyrimidin-4(3H)-one-3-methoxybenzyl1H-pyrrolo[2,3-b]pyridin-4-ylROCK I0.004 µM nih.gov
ROCK II0.001 µM nih.gov
15 Thieno[2,3-d]pyrimidin-4(3H)-one4-fluorophenyl4-hydroxybenzyl-A5490.94 µM nih.gov
l Thieno[2,3-d]pyrimidin-4-amine---MDA-MB-23121.6 µM scielo.br

This table is interactive. Data is based on findings from cited research.

Positional Effects of Functional Groups on Target Interactions

The specific placement of functional groups on the thieno[2,3-d]pyrimidine scaffold is critical for establishing precise interactions with biological targets, such as the active sites of enzymes. Molecular docking studies have provided significant insights into how positional changes affect these interactions at an atomic level.

For atypical protein kinase C (aPKC) inhibitors based on a tricyclic thieno[2,3-d]pyrimidine core, SAR studies revealed the importance of substituents at the C4 position. nih.gov While a range of potencies was observed within the pyrimidine series, a pyridine (B92270) congener (where the pyrimidine ring nitrogen is shifted) was found to be inactive, highlighting the critical role of the nitrogen positions in the pyrimidine ring for target engagement. nih.gov

In the context of MIF2 (macrophage migration inhibitory factor 2) tautomerase inhibitors, docking studies of a hit compound revealed that its chlorophenyl group is embedded into a hydrophobic active site pocket, while an n-butyl group is exposed to the solvent. rug.nl The interactions are primarily through van der Waals forces with residues such as Phe2, Arg98, Leu102, and Ile107. rug.nl A key hydrogen bond is formed between the inhibitor and Lys109. rug.nl This modeling indicated that the specific positioning of the chlorophenyl and butyl groups was essential for binding and that unoccupied space around these groups could be exploited for further optimization. rug.nl

These findings underscore that not only the presence of a functional group but its precise spatial orientation, governed by its position on the heterocyclic core, dictates the ability to form key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with amino acid residues in a target's binding site.

Correlation between Structural Features and Specific Enzyme Inhibition Profiles

Specific structural modifications on the thieno[2,3-d]pyrimidine scaffold can lead to potent and selective inhibition of particular enzymes, a crucial aspect for developing targeted therapies.

A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of highly potent ROCK inhibitors. nih.gov The key structural features for potent activity were determined to be a 1H-pyrrolo[2,3-b]pyridin-4-yl moiety at the C6-position and a substituted benzyl group at the N3-position. The most potent compound, 8k , which featured a 3-methoxybenzyl group at N3, displayed exceptional inhibitory activity against ROCK I (IC50 = 0.004 μM) and ROCK II (IC50 = 0.001 μM). nih.gov This high potency is attributed to the optimal fit of these specific substituents within the ATP-binding pocket of the ROCK enzymes.

In the development of inhibitors for atypical protein kinase C (aPKC), a thieno[2,3-d]pyrimidine derivative, 7l (from the cited study), demonstrated not only high potency but also a favorable selectivity profile when tested against a panel of 31 kinases. nih.gov This selectivity is crucial for minimizing off-target effects. The specific substitution pattern of 7l allowed it to effectively target aPKC while showing weaker inhibition against other kinases, including those from the same AGC superfamily. nih.gov

Furthermore, certain thieno[2,3-d]pyrimidine derivatives have been investigated as FMS-like tyrosine kinase 3 (FLT3) inhibitors. semanticscholar.org Compound 5 (from the cited study), which incorporates a methyl pyrrole-2,5-dione moiety, exhibited the highest inhibitory activity against FLT3. semanticscholar.org This suggests that the dione substituent is a key pharmacophoric feature for targeting this specific kinase.

Lead Compound/SeriesKey Structural Feature(s)Target EnzymeResult/ActivityReference
Thieno[2,3-d]pyrimidin-4(3H)-ones1H-pyrrolo[2,3-b]pyridin-4-yl at C6ROCK I / ROCK IIPotent inhibition (nanomolar IC50) nih.gov
Tricyclic Thieno[2,3-d]pyrimidinesSpecific substitutions at C4aPKCPotent and selective inhibition nih.gov
Thieno[2,3-d]pyrimidinesMethyl pyrrole-2,5-dione moietyFLT3 KinaseSignificant inhibitory activity semanticscholar.org

This table is interactive and summarizes the correlation between structural features and enzyme inhibition.

Influence of the Thione Moiety on Activity

The replacement of the C4-oxo group with a C4-thione (C=S) moiety in the thieno[2,3-d]pyrimidine scaffold significantly alters the molecule's electronic and steric properties, which can profoundly influence its biological activity. The thione group is a common bioisostere for a ketone and can engage in different non-covalent interactions.

Molecules containing a thione group can exist in two tautomeric forms: the thione form (>C=S) and the thiol form (-SH). researchgate.net This tautomerism can affect biological activity by altering the molecule's ability to act as a hydrogen bond donor or acceptor, and it influences its interaction with biological targets. researchgate.net

The synthesis of 3H-thieno[2,3-d]pyrimidin-4-thiones has been achieved by treating the corresponding 4-ones with phosphorus pentasulfide (P4S10) in pyridine. nih.gov This conversion allows for direct comparison of the biological activities of oxo and thione analogs. For instance, a study on the anticancer activity of newly synthesized thienopyrimidines evaluated a 4-thione derivative, 8a (5,6,7,8-Tetrahydro-3H-benzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidin-4-thione), against several cancer cell lines. nih.gov This compound showed very good activity against the HEPG2 (liver) and HEP2 (larynx) cancer cell lines. nih.gov

The sulfur atom of the thione is larger and more polarizable than the oxygen atom of a carbonyl group, which can lead to stronger van der Waals interactions or different hydrogen bonding patterns within an enzyme's active site. bohrium.com Furthermore, the thione group serves as a versatile synthetic handle. For example, thieno[2,3-d]-pyrimidine-2,4-dithiones have been used as precursors for S-glycoside analogues to explore potential antiviral and antibacterial agents. nih.gov This highlights the thione's role not just as a modulator of direct biological activity but also as a key intermediate for further structural diversification.

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways and Analogues

Future research will undoubtedly focus on the development of novel and more efficient synthetic routes to 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione and its analogues. Current synthetic strategies for the thieno[2,3-d]pyrimidine (B153573) core often begin with the construction of the thiophene (B33073) ring, followed by the annulation of the pyrimidine (B1678525) ring. scielo.br

Key reactions such as the Gewald reaction are instrumental in creating the initial 2-aminothiophene intermediates. researchgate.netnih.govmdpi.com From there, various methods can be employed to form the pyrimidine ring. For instance, Dimroth rearrangement offers a pathway to a diverse range of thieno[2,3-d]pyrimidines. scielo.brresearchgate.net Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times and higher yields. scielo.brmdpi.com

The exploration of new synthetic methodologies will be crucial for creating a diverse library of analogues of this compound. By modifying the substituents on the thieno[2,3-d]pyrimidine core, researchers can fine-tune the compound's physicochemical properties and biological activity. This has been demonstrated in studies where different functional groups were introduced at various positions on the ring system, leading to compounds with enhanced potency or selectivity. nih.govmdpi.com For example, the synthesis of novel derivatives has been achieved by reacting 2-aminothiophene precursors with various reagents like formamide (B127407) or acid chlorides. mdpi.comnih.gov

Future synthetic efforts will likely focus on creating analogues with improved drug-like properties, such as enhanced solubility, metabolic stability, and oral bioavailability. The generation of these new chemical entities is a critical step in the drug discovery process, providing a basis for structure-activity relationship (SAR) studies. nih.govmdpi.com

Deeper Mechanistic Elucidation of Biological Activities

While the thieno[2,3-d]pyrimidine class of compounds has been associated with a wide range of biological activities, a deeper understanding of their precise mechanisms of action is a key area for future research. The serendipitous discovery of some of these activities, such as antibacterial effects, means that the exact molecular targets are not always known. nih.gov

Thieno[2,3-d]pyrimidine derivatives have been reported to exert their effects through various mechanisms, including the inhibition of kinases, proteases, and enzymes involved in folate biosynthesis. nih.gov For example, certain derivatives have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govbenthamscience.comtandfonline.com Others have been found to target the epidermal growth factor receptor (EGFR), which is often dysregulated in cancer. bohrium.comtandfonline.com

Future mechanistic studies on this compound and its analogues will likely involve a combination of in vitro and in vivo experiments. Techniques such as enzymatic assays, cell-based assays, and animal models will be employed to identify specific molecular targets and signaling pathways that are modulated by these compounds. For instance, studies have shown that some thieno[2,3-d]pyrimidines can induce apoptosis (programmed cell death) in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and survivin. ajol.info Further research in this area could reveal novel mechanisms of action and provide a stronger rationale for their therapeutic use.

Investigation of Multi-Target Activity and Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery, particularly for complex diseases like cancer. acs.org The thieno[2,3-d]pyrimidine scaffold has shown potential for the development of multi-targeted agents. nih.gov This is a significant advantage as multi-target drugs can potentially overcome drug resistance and offer improved efficacy compared to single-target agents. nih.govnih.gov

Several studies have reported thieno[2,3-d]pyrimidine derivatives that act as dual inhibitors of different biological targets. For example, researchers have developed compounds that simultaneously inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), both of which are involved in purine (B94841) biosynthesis. nih.gov Another study reported the development of dual inhibitors of EGFR and STAT3. nih.gov

Future research into this compound will likely explore its potential as a multi-targeted agent. This will involve screening the compound and its analogues against a panel of different biological targets to identify any polypharmacological effects. The development of such multi-targeting drugs is an attractive alternative to combination therapy. acs.org

Development of Advanced Computational Models for Prediction of Activity

Advanced computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are becoming indispensable tools in modern drug discovery. bohrium.comresearchgate.net These in silico methods can predict the biological activity of new compounds, helping to prioritize synthetic efforts and guide the design of more potent and selective molecules. researchgate.netresearchgate.net

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This allows for the prediction of the activity of novel analogues before they are synthesized. researchgate.net Several QSAR studies have been conducted on thieno[2,3-d]pyrimidine derivatives, providing insights into the structural features that are important for their biological effects. researchgate.netresearchgate.netbohrium.com

Molecular docking simulations, on the other hand, predict how a molecule binds to the active site of a biological target. nih.govacs.org This information can be used to understand the molecular basis of a compound's activity and to design new molecules with improved binding affinity. Docking studies have been successfully used to guide the design of thieno[2,3-d]pyrimidine-based inhibitors for various targets, including VEGFR-2 and EGFR. nih.govtandfonline.comrsc.org

Future research on this compound will undoubtedly leverage these computational tools to accelerate the discovery of new and improved therapeutic agents. researchgate.net

Potential for Combination Therapies

The investigation of this compound in combination with other therapeutic agents is a promising avenue for future research. Combination chemotherapy is a cornerstone of cancer treatment, as it can delay or prevent the development of drug resistance. nih.gov The multi-target nature of many thieno[2,3-d]pyrimidine derivatives suggests that they may be well-suited for use in combination therapies. nih.govnih.gov

For example, a compound that inhibits a specific kinase could be combined with a traditional cytotoxic agent to achieve a synergistic effect. Similarly, a compound that targets a specific signaling pathway could be used in combination with an immunotherapy agent. The potential for such combinations will need to be explored through preclinical studies, both in vitro and in vivo.

Identification of New Biological Targets and Pathways

While a number of biological targets for the thieno[2,3-d]pyrimidine scaffold have been identified, the search for new targets and pathways remains an active area of research. The structural diversity of this class of compounds suggests that they may interact with a wide range of biological molecules.

Recent research has identified novel targets for thieno[2,3-d]pyrimidine derivatives, including phosphoinositide 3-kinase (PI3K) and microtubules. nih.govmdpi.com The discovery of these new targets opens up new possibilities for the therapeutic application of these compounds. For example, PI3K is a key enzyme in a signaling pathway that is often dysregulated in cancer, making it an attractive target for cancer therapy. nih.gov

Q & A

Q. Basic: What are the optimized synthetic routes for 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione?

The compound is typically synthesized via the Hewald reaction, starting with ketones and ethyl 2-cyanoacetate to form 2-aminothiophene carboxylic esters. Cyclization in formamide yields thieno[2,3-d]pyrimidin-4(3H)-ones, which are then treated with NaHS to introduce the thione group. For example, derivatives like 5,6-dimethylthieno[2,3-d]pyrimidine-4(3H)-thione (yield: 62%) are obtained using this method . Key steps include reflux conditions and purification via recrystallization.

Q. Advanced: How can regioselectivity be controlled during alkylation of thieno[2,3-d]pyrimidine-4(3H)-thione derivatives?

Alkylation of the thione group predominantly yields S-alkylated products, even under varied conditions. For instance, using alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C favors S-substitution over N-alkylation. Computational modeling of electron density at sulfur vs. nitrogen sites supports this selectivity, as sulfur’s higher nucleophilicity drives the reaction .

II. Structural and Spectroscopic Analysis

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Key signals include a broad singlet at δ 13.0–13.5 ppm (NH) and aromatic protons at δ 8.0–8.4 ppm. Methyl groups appear as singlets near δ 2.1–2.4 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 208 [M]+) confirm the molecular formula, while fragmentation patterns validate substituent positions .
  • Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.3% error .

Q. Advanced: How can computational methods aid in predicting reactivity of thieno[2,3-d]pyrimidine-4(3H)-thione derivatives?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, sulfur’s high HOMO density in this compound explains its preference for alkylation at the thione group .

III. Biological Activity and Experimental Design

Q. Basic: What methodologies are used to evaluate the antimicrobial activity of this compound?

  • Agar Diffusion Assay : Measures inhibition zones against pathogens like Staphylococcus aureus and Candida albicans.
  • Serial Dilution Method : Determines Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For example, derivatives with 5-phenyl-1,3,4-oxadiazole substituents show MIC values of 12.5 µg/mL against Proteus vulgaris .

Q. Advanced: How can structure-activity relationships (SAR) guide the design of more potent derivatives?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 6 enhances antifungal activity.
  • Heteroatom Replacement : Selenone analogs (e.g., benzothieno[2,3-d]pyrimidine-4(3H)-selenones) exhibit 2-fold higher activity against Aspergillus niger compared to thiones .

IV. Advanced Applications and Mechanistic Studies

Q. Advanced: What strategies optimize photodynamic therapy (PDT) efficacy using thieno[2,3-d]pyrimidine-4(3H)-thione derivatives?

Thionation of the pyrimidine core enhances intersystem crossing, enabling singlet oxygen (¹O₂) generation under visible light. In vitro PDT studies using MCF-7 cells show IC₅₀ values of 5 µM when irradiated at 450 nm. Time-resolved spectroscopy confirms a triplet-state lifetime of ~1.2 µs, critical for ¹O₂ production .

Q. Advanced: How does molecular docking inform the design of tyrosinase inhibitors based on this scaffold?

Docking simulations (AutoDock 4.0) using Agaricus bisporus tyrosinase (PDB: 2Y9X) reveal hydrogen bonding between the thione group and His263. Derivatives with 2,4-dihydroxybenzene substituents achieve binding energies of −9.2 kcal/mol, correlating with experimental IC₅₀ values of 8.7 µM .

Safety and Handling in Research Settings

Q. Basic: What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust or vapors.
  • Spill Management : Collect solids with non-sparking tools and dispose via chemical waste protocols .

Q. Advanced: How can stability issues during long-term storage be mitigated?

Store the compound in amber glass vials under argon at −20°C. Periodic NMR analysis (every 6 months) monitors degradation, particularly oxidation of the thione group. Adding stabilizers like BHT (0.1%) extends shelf life to >2 years .

VI. Data Interpretation and Contradictions

Q. Advanced: How to resolve discrepancies in reported antimicrobial activity across studies?

Variability arises from differences in microbial strains, assay conditions (e.g., agar vs. broth dilution), and compound purity. Meta-analysis using standardized protocols (CLSI guidelines) and LC-MS purity verification (>95%) are recommended. For example, batch-to-batch purity differences can alter MIC values by ±25% .

Q. Advanced: Why do some alkylation reactions yield unexpected byproducts?

Side reactions (e.g., over-alkylation or solvent participation) occur under prolonged heating. Monitoring via TLC and optimizing reaction time (e.g., 4 hours for methyl iodide) minimize byproducts. GC-MS analysis identifies intermediates like 4-chloro derivatives, which hydrolyze if moisture is present .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.